molecular formula C31H50N2O6Si2 B8117626 N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide

Cat. No.: B8117626
M. Wt: 602.9 g/mol
InChI Key: SWADPRVLXADONQ-UHFFFAOYSA-N
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Description

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of triisopropylsilyl groups and a nitrobenzamide moiety contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of phenolic groups with triisopropylsilyl chloride, followed by nitration and subsequent amidation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or other substituted derivatives.

Scientific Research Applications

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.

Mechanism of Action

The mechanism of action of N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triisopropylsilyl groups can influence the compound’s solubility and reactivity. The compound may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-bis((Trimethylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide
  • N-(3,5-bis((Tert-butyldimethylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide

Uniqueness

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide is unique due to the presence of triisopropylsilyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different silyl protecting groups.

Properties

IUPAC Name

N-[3,5-bis[tri(propan-2-yl)silyloxy]phenyl]-3-hydroxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50N2O6Si2/c1-19(2)40(20(3)4,21(5)6)38-26-16-25(32-31(35)28-14-13-15-29(34)30(28)33(36)37)17-27(18-26)39-41(22(7)8,23(9)10)24(11)12/h13-24,34H,1-12H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADPRVLXADONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)[N+](=O)[O-])O[Si](C(C)C)(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O6Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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